Ethyl4-formyl-5-nitro-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound with a pyrrole ring structure It is characterized by the presence of an ethyl ester group at the 2-position, a formyl group at the 4-position, and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . Another approach involves the use of substituted carbamates and 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Ethyl 4-carboxy-5-nitro-1H-pyrrole-2-carboxylate.
Reduction: Ethyl 4-formyl-5-amino-1H-pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways and lead to various biochemical effects .
Comparison with Similar Compounds
Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives:
Ethyl 5-formyl-1H-pyrrole-2-carboxylate: Lacks the nitro group, which affects its reactivity and applications.
Ethyl 4-nitro-1H-pyrrole-2-carboxylate:
Conclusion
Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a range of reactions and applications, making it a valuable tool for chemists, biologists, and industrial researchers.
Properties
Molecular Formula |
C8H8N2O5 |
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Molecular Weight |
212.16 g/mol |
IUPAC Name |
ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8(12)6-3-5(4-11)7(9-6)10(13)14/h3-4,9H,2H2,1H3 |
InChI Key |
UWBQNBYCLTVIJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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